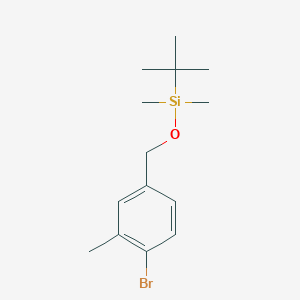

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane

Übersicht

Beschreibung

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that features a bromine atom, a tert-butyldimethylsiloxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-[(tert-butyldimethylsiloxy)methyl]-2-methylbenzene with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which react with the bromine atom to form new carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action for ((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This allows for various nucleophilic substitution reactions to occur, forming new carbon-carbon or carbon-heteroatom bonds. The tert-butyldimethylsiloxy group provides steric protection and can be removed under specific conditions to reveal reactive sites on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-tert-butylbenzene: Similar structure but lacks the tert-butyldimethylsiloxy group.

(4-Bromophenoxy)-tert-butyldimethylsilane: Contains a bromine atom and a tert-butyldimethylsiloxy group but differs in the position and connectivity of these groups.

Uniqueness

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the bromine atom and the tert-butyldimethylsiloxy group, which allows for specific reactivity and protection during synthetic processes. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various research contexts, particularly in cancer biology and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by its unique silane structure, which includes a bromobenzyl group and tert-butyl dimethylsilane moiety. Its molecular formula is C13H21BrOSi, and it exhibits properties typical of organosilicon compounds, including hydrophobicity and potential reactivity with biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylbenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base. The reaction conditions usually require an inert atmosphere and specific temperature control to ensure high yields.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-bromo-3-methylbenzyl alcohol, tert-butyl dimethylsilyl chloride | Inert atmosphere, base (e.g., K2CO3), room temperature | ~64% |

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1. This enzyme is crucial in the metabolism of aldehydes and has been implicated in cancer stem cell biology. The compound demonstrated a significant ability to inhibit ALDH1A1 activity, leading to reduced viability in cancer cell lines.

- Case Study : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in ALDH1A1 activity, with IC50 values indicating effective inhibition at micromolar concentrations.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against hepatocellular carcinoma (HCC) models. It was found to augment the cytotoxic effects of existing chemotherapeutic agents like sorafenib.

- Research Findings : A study reported that co-treatment with this compound and sorafenib resulted in enhanced apoptosis in HCC cells compared to either agent alone. This synergistic effect suggests potential applications in combination therapy.

The proposed mechanism of action involves the inhibition of ALDH1A1 leading to the accumulation of toxic aldehydes within cancer cells, ultimately triggering apoptosis. Additionally, the compound's silane moiety may facilitate interactions with cellular membranes, enhancing its bioavailability and efficacy.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound is relatively non-toxic at therapeutic concentrations. Standard cell viability assays confirmed that it does not induce significant cytotoxic effects on normal cells, highlighting its potential for selective targeting of cancer cells.

Eigenschaften

IUPAC Name |

(4-bromo-3-methylphenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-11-9-12(7-8-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUQPZFBCPXTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.